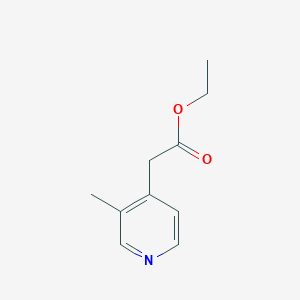

Ethyl 2-(3-methylpyridin-4-yl)acetate

説明

Contextualization within Pyridine (B92270) Chemistry

Pyridine and its derivatives are fundamental scaffolds in chemistry, renowned for their presence in a vast array of natural products, pharmaceuticals, and agrochemicals. The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the reactivity of the entire molecule. The specific substitution pattern of Ethyl 2-(3-methylpyridin-4-yl)acetate, with both an alkyl and an ester group, allows for a wide range of chemical transformations, making it a valuable tool for chemists seeking to introduce the 3-methylpyridin-4-yl motif into larger, more complex structures. The synthesis of such substituted pyridines can be challenging, often requiring multi-step sequences starting from appropriately functionalized precursors. acs.orgacs.org

Role as a Key Synthetic Intermediate in Advanced Chemical Research

The true significance of this compound lies in its utility as a key intermediate in the synthesis of novel compounds. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides and esters, respectively. Furthermore, the methylene (B1212753) group adjacent to the ester is activated and can participate in a variety of carbon-carbon bond-forming reactions.

While specific, publicly documented examples of its use in the synthesis of named, advanced compounds remain nascent, the structural motif is of high interest. For instance, substituted pyridines are core components of numerous kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and are crucial in cancer therapy. researchgate.netnih.govresearchgate.net The development of novel Glycogen Synthase Kinase 3 (GSK-3) inhibitors, for example, often involves the synthesis of diverse libraries of pyridine-containing molecules. researchgate.netnih.govnih.gov

Broad Research Avenues and Potential Applications in Chemical Sciences

The chemical versatility of this compound opens up several promising research avenues. In medicinal chemistry, it serves as a valuable scaffold for the development of new therapeutic agents. The 3-methylpyridine (B133936) core is a recognized pharmacophore in various biologically active molecules. Its incorporation into drug candidates can influence their potency, selectivity, and pharmacokinetic properties.

Beyond pharmaceuticals, the field of agrochemicals also presents significant opportunities. Pyridine derivatives are integral to many modern herbicides, insecticides, and fungicides. The unique substitution pattern of this compound could be exploited to create novel crop protection agents with improved efficacy and environmental profiles. Further research into the reactivity and applications of this compound is poised to unlock its full potential in these and other areas of chemical science.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 57408-46-5 |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

特性

IUPAC Name |

ethyl 2-(3-methylpyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)6-9-4-5-11-7-8(9)2/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUZFMFLEQJKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443351 | |

| Record name | Ethyl (3-methylpyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57408-46-5 | |

| Record name | Ethyl (3-methylpyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Pathways to Ethyl 2-(3-methylpyridin-4-yl)acetate

The creation of the ethyl acetate (B1210297) side chain at the C-4 position of the 3-methylpyridine (B133936) scaffold is a key chemical challenge. Various synthetic strategies have been explored to achieve this transformation efficiently.

Alkylation Reactions of Pyridine (B92270) Scaffolds (e.g., with Ethyl Bromoacetate (B1195939) or Chloroacetate)

A primary and conceptually straightforward method for the synthesis of this compound involves the alkylation of a suitable 3-methylpyridine precursor. This typically involves the reaction of a nucleophilic form of the pyridine with an electrophilic source of the ethyl acetate group, such as ethyl bromoacetate or ethyl chloroacetate (B1199739).

One plausible approach is the C-4 alkylation of 3-methylpyridine. Direct C-H functionalization of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring activation. Strategies to achieve C-4 selectivity in pyridine alkylation are an active area of research. These can involve the use of directing groups or specific catalysts to favor substitution at the desired position over the more electronically favored C-2 or C-6 positions. While general methods for C-4 alkylation of pyridines exist, specific documented examples detailing the reaction of 3-methylpyridine with ethyl bromoacetate or chloroacetate to directly yield this compound are not extensively reported in readily accessible literature.

Alternatively, the synthesis can proceed through a pre-functionalized pyridine ring, for example, starting with a 3-methyl-4-halopyridine. The halogen at the 4-position provides a reactive handle for nucleophilic substitution. The reaction would involve the generation of an enolate from ethyl acetate, which then acts as a nucleophile to displace the halide from the pyridine ring. The choice of base to generate the enolate is critical to avoid side reactions.

A general representation of this synthetic approach is outlined below:

Conceptual reaction scheme for the synthesis of this compound via alkylation of a 4-halo-3-methylpyridine with an ethyl acetate enolate.

Conceptual reaction scheme for the synthesis of this compound via alkylation of a 4-halo-3-methylpyridine with an ethyl acetate enolate.Optimization Strategies for Yield and Purity Enhancement

Optimizing the synthesis of this compound is crucial for its practical application. This involves maximizing the yield of the desired product while minimizing the formation of impurities.

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of pyridine derivatives, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automation and scalability. While specific studies on the continuous flow synthesis of this compound are not prominent, the principles can be applied. A flow process could involve pumping a solution of the 3-methylpyridine precursor and the alkylating agent through a heated reactor coil, potentially packed with a solid-supported base or catalyst to facilitate the reaction and simplify purification. This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be fine-tuned to maximize yield and minimize byproduct formation.

Factorial design is a powerful statistical tool for optimizing chemical reactions by systematically varying multiple reaction parameters simultaneously. For the synthesis of this compound, a factorial design approach could be employed to investigate the effects of variables such as temperature, reaction time, solvent, and the molar ratio of reactants and base. By performing a limited number of experiments, it is possible to identify the optimal conditions to achieve the highest yield and purity. This methodical approach is more efficient than the traditional one-factor-at-a-time optimization.

A hypothetical factorial design for the alkylation reaction might explore the parameters listed in the interactive table below.

| Factor | Level 1 | Level 2 |

|---|---|---|

| Temperature (°C) | 25 | 50 |

| Time (h) | 4 | 8 |

| Base Equivalence | 1.1 | 1.5 |

This interactive table illustrates potential factors and levels in a factorial design experiment for optimizing the synthesis. Users can conceptually sort and filter to understand the experimental design.

Multicomponent Reaction Approaches (e.g., using Nano-catalysts)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient route to complex molecules. While a direct MCR for the synthesis of the relatively simple this compound is not commonly described, MCRs are widely used for the synthesis of more highly substituted pyridine rings. Often, these reactions are facilitated by catalysts, including nano-catalysts which can offer high activity and selectivity due to their large surface area-to-volume ratio. Conceptually, a multicomponent approach could be envisioned, though it would likely be more complex than necessary for this specific target.

Comparative Analysis of Preparation Methods

A direct comparative analysis of preparation methods for this compound is challenging due to the limited number of well-documented, distinct synthetic routes in the available literature. However, a general comparison can be made between the conceptual approaches.

The alkylation of a pre-functionalized 3-methyl-4-halopyridine is likely a more reliable and higher-yielding method compared to the direct C-H alkylation of 3-methylpyridine, which would likely suffer from issues of regioselectivity and require more specialized and potentially costly catalytic systems. Continuous flow synthesis, while requiring a dedicated equipment setup, would offer significant advantages in terms of control, safety, and scalability over traditional batch methods for a well-established alkylation protocol. The development of a specific multicomponent reaction for this target would be an interesting academic exercise in synthetic efficiency but may not be the most practical approach for this particular molecule.

The table below provides a conceptual comparison of these potential synthetic strategies.

| Method | Potential Advantages | Potential Disadvantages |

|---|---|---|

| Direct C-H Alkylation | Atom economical | Low regioselectivity, harsh conditions may be required |

| Alkylation of 4-Halo Precursor | Good regioselectivity, potentially higher yield | Requires synthesis of the halo-precursor |

| Continuous Flow Synthesis | Excellent control, scalable, safer | Requires specialized equipment |

| Multicomponent Reaction | High step economy | A suitable reaction for this specific target is not established |

This interactive table summarizes the potential pros and cons of different synthetic approaches.

Functionalization and Derivatization Strategies

The strategic functionalization of this compound provides access to a wide array of derivative compounds. Key to these strategies is the targeted reaction at either the pyridine nitrogen, forming pyridinium (B92312) salts, or the active methylene (B1212753) group, which can be deprotonated to form a nucleophilic carbanion or a pyridinium ylide. These reactive intermediates are pivotal in the synthesis of new heterocyclic frameworks.

Synthesis of Novel Pyridine and Heterocyclic Derivatives

The core structure of this compound serves as a foundational building block for synthesizing a variety of other heterocyclic systems, including substituted pyridines, pyrimidines, and fused bicyclic structures like indolizines.

The synthesis of 2,4,6-triarylpyridines is a well-established field in heterocyclic chemistry, often achieved through multi-component reactions. A common approach is the Kröhnke pyridine synthesis or similar one-pot condensation reactions. derpharmachemica.comorgchemres.org These methods typically involve the reaction of an acetophenone (B1666503) derivative, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate. derpharmachemica.comorgchemres.org

While not a traditional acetophenone, the active methylene group in this compound could theoretically serve as a two-carbon synthon in a similar condensation pathway. A hypothetical reaction would involve the condensation of the compound with an α,β-unsaturated ketone (a chalcone, formed in situ from an aldehyde and another ketone) in the presence of ammonium acetate. This would construct the central pyridine ring, incorporating the 3-methylpyridin-4-yl moiety as a substituent at the 2-position of the newly formed pyridine.

Table 1: Representative Multi-component Synthesis of 2,4,6-Triarylpyridines This table illustrates a general reaction, not one specifically documented for this compound.

| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Nitrogen Source | Catalyst/Solvent | Product Type |

|---|---|---|---|---|

| Acetophenone | Benzaldehyde | Ammonium Acetate | PEG-400 / NaOH | 2,4,6-Triphenylpyridine |

| 4-Methoxyacetophenone | 4-Chlorobenzaldehyde | Ammonium Acetate | Fe3O4/HT-Co (Solvent-free) | Substituted 2,4,6-Triarylpyridine |

The construction of a pyrimidine (B1678525) ring is most commonly achieved by condensing a three-carbon dielectrophilic fragment with a compound containing an N-C-N unit, such as urea, thiourea, or guanidine (B92328). bu.edu.eg For this compound to be incorporated into a pyrimidine ring, it would need to be transformed into a suitable 1,3-bifunctional precursor.

A potential, albeit multi-step, pathway could involve an initial Claisen condensation of the ester with another ester (e.g., ethyl formate) to generate a 1,3-dicarbonyl intermediate. This new compound, featuring a β-keto ester or related structure, could then undergo a classical cyclocondensation reaction with an amidine or guanidine derivative to form the pyrimidine ring. The resulting molecule would be a pyrimidine substituted with the 3-methylpyridin-4-yl methyl group.

The nitrogen atom of the pyridine ring in this compound is nucleophilic and can be readily quaternized through an SN2 reaction with alkyl halides, a process known as the Menschutkin reaction. This transformation yields stable pyridinium salts. The reaction is typically performed by heating the pyridine derivative with an excess of the alkylating agent, often in a polar aprotic solvent like acetonitrile (B52724) or DMF, or neat. The resulting pyridinium salts are crucial intermediates for the synthesis of pyridinium ylides.

Table 2: Synthesis of Pyridinium Salts from this compound

| Alkylating Agent (R-X) | Typical Conditions | Product Name |

|---|---|---|

| Phenacyl bromide | Acetone, reflux | 1-(2-Oxo-2-phenylethyl)-4-(2-ethoxy-2-oxoethyl)-3-methylpyridinium bromide |

| Methyl iodide | Acetonitrile, rt | 4-(2-Ethoxy-2-oxoethyl)-1,3-dimethylpyridinium iodide |

| Benzyl bromide | Toluene, reflux | 1-Benzyl-4-(2-ethoxy-2-oxoethyl)-3-methylpyridinium bromide |

| Ethyl bromoacetate | DMF, 80 °C | 1-(2-Ethoxy-2-oxoethyl)-4-(2-ethoxy-2-oxoethyl)-3-methylpyridinium bromide |

Pyridinium salts derived from this compound are precursors to stabilized pyridinium ylides. Treatment of the pyridinium salt with a mild base (e.g., triethylamine (B128534) or potassium carbonate) deprotonates the active methylene group adjacent to the pyridinium nitrogen, generating a highly reactive 1,3-dipole.

This pyridinium ylide can undergo a [3+2] cycloaddition reaction with various electron-deficient alkenes or alkynes (dipolarophiles) to construct the indolizine (B1195054) ring system. researchgate.netresearchgate.net Indolizines are bicyclic aromatic nitrogen-containing heterocycles with a bridgehead nitrogen atom.

Alternatively, under specific catalytic conditions, the pyridinium ylide can react with electron-deficient alkenes to form cyclopropane (B1198618) derivatives. This pathway often competes with the [3+2] cycloaddition, and the selective formation of one product over the other is a key aspect of chemodivergent synthesis.

Chemodivergent Synthesis Approaches

Chemodivergent synthesis refers to the ability to generate different products from the same set of starting materials by simply modifying the reaction conditions, particularly the catalyst. The pyridinium ylide generated from this compound is an excellent platform for such strategies.

When the ylide is reacted with an electron-deficient alkene, such as a maleimide (B117702) or an acrylate, two primary reaction pathways are possible: a concerted [3+2] cycloaddition leading to a five-membered ring fused to the pyridine (an indolizine derivative), or a formal [2+1] cycloaddition leading to a three-membered cyclopropane ring. The selection between these pathways can often be controlled by the choice of a metal catalyst. For instance, rhodium catalysts are known to promote the formation of cyclopropanes from ylides and alkenes, whereas the thermal or base-catalyzed reaction often favors the [3+2] cycloaddition to yield indolizines. This catalytic control allows for the selective synthesis of either cyclopropane or indolizine derivatives from a common pyridinium ylide precursor, showcasing a powerful chemodivergent approach.

Esterification and Transesterification Reactions

The ester functionality of this compound is a key site for chemical modification, primarily through esterification and transesterification reactions. These reactions allow for the interchange of the ethyl group with other alkyl or aryl moieties, yielding a variety of ester derivatives.

Esterification: The formation of this compound itself is a classic example of Fischer esterification. This reaction typically involves the treatment of 2-(3-methylpyridin-4-yl)acetic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). A procedure analogous to the synthesis of ethyl 4-pyridylacetate involves refluxing the corresponding carboxylic acid with anhydrous ethanol and concentrated sulfuric acid. prepchem.com The reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol (R'-OH). Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. youtube.com A molecule of a different alcohol (e.g., methanol) then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, ethanol is eliminated, and the new ester is formed. youtube.com To ensure a high yield of the desired product, the alcohol used for the transesterification is typically used in large excess as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: Under basic conditions, a strong base (e.g., sodium methoxide, NaOCH₃) generates an alkoxide from the desired alcohol. youtube.com This alkoxide is a potent nucleophile that attacks the carbonyl carbon of the ethyl ester, forming a tetrahedral intermediate. researchgate.netresearchgate.net The intermediate then collapses, expelling the ethoxide (⁻OCH₂CH₃) leaving group to form the new methyl ester. masterorganicchemistry.comresearchgate.net This reaction is an equilibrium process, and the position of the equilibrium is influenced by the relative concentrations of the alcohols and alkoxides. youtube.com

The general mechanisms for these transformations are well-established in organic chemistry.

Table 1: Comparison of Acid- and Base-Catalyzed Transesterification

| Feature | Acid-Catalyzed Transesterification | Base-Catalyzed Transesterification |

|---|---|---|

| Catalyst | Strong acids (e.g., H₂SO₄, TsOH) scielo.br | Strong bases (e.g., NaOR', KOR') |

| Mechanism | Protonation of carbonyl, nucleophilic attack by alcohol, proton transfers, elimination of leaving group. youtube.com | Nucleophilic attack by alkoxide, formation of tetrahedral intermediate, elimination of leaving group. researchgate.net |

| Key Intermediate | Protonated tetrahedral intermediate | Tetrahedral alkoxide intermediate |

| Conditions | Typically requires heat; alcohol often used as solvent to drive equilibrium. masterorganicchemistry.com | Can often be performed at lower temperatures; requires anhydrous conditions to prevent saponification. |

Oxidation and Reduction Pathways

The structure of this compound offers multiple sites for oxidation and reduction reactions, including the pyridine ring, the methyl substituent, and the ester group.

Oxidation:

Oxidation of the Methyl Group: The methyl group on the pyridine ring is susceptible to oxidation. Various oxidizing agents can convert the methyl group into a formyl (aldehyde) or a carboxyl group. For instance, the oxidation of 3-methylpyridine (3-picoline) can yield nicotinic acid (3-pyridinecarboxylic acid). google.com Methods for this transformation include wet air oxidation at high temperatures and pressures, which is believed to proceed via a free radical mechanism, and photoelectrocatalytic oxidation using catalysts like TiO₂. shu.ac.ukrsc.org Under certain conditions, the oxidation can be stopped at the aldehyde stage. shu.ac.uk Iodine in DMSO is another system used for the oxidation of methyl groups on azaarenes to aldehydes via a Kornblum oxidation mechanism. researchgate.net

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using peracids, such as m-chloroperoxybenzoic acid (m-CPBA). researchgate.net This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions.

Reduction:

Reduction of the Ester Group: The ethyl ester group can be reduced to a primary alcohol, 2-(3-methylpyridin-4-yl)ethanol. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.orgpharmaguideline.com The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. wizeprep.com

Reduction of the Pyridine Ring: The pyridine ring can be hydrogenated to a piperidine (B6355638) ring. This catalytic hydrogenation typically requires a metal catalyst such as platinum(IV) oxide (PtO₂), rhodium, or palladium, often under hydrogen pressure and sometimes in an acidic solvent like glacial acetic acid. asianpubs.orgresearchgate.net The reduction of pyridine rings bearing ester groups has been successfully achieved using rhodium oxide catalysts under mild conditions. liverpool.ac.uk Electrocatalytic hydrogenation using a rhodium catalyst also provides an effective method for reducing the pyridine ring under basic conditions. nih.gov

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution at two primary locations: the carbonyl carbon of the ester and the pyridine ring itself.

Nucleophilic Acyl Substitution: This is a characteristic reaction of esters. libretexts.org A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, leading to the substitution of the ethoxy group (-OCH₂CH₃). masterorganicchemistry.com This reaction proceeds through a tetrahedral intermediate. pearson.com Common nucleophiles include amines (aminolysis), which produce amides. youtube.comchemguide.co.uk The reactivity of the ester towards nucleophilic attack is lower than that of acyl halides or anhydrides. libretexts.org Pyridine is often used as a catalyst and base in these reactions to activate the acylating agent and neutralize the acid produced. researchgate.netpearson.com

Nucleophilic Aromatic Substitution (SₙAr) on the Pyridine Ring: The pyridine ring is electron-deficient compared to benzene, making it susceptible to nucleophilic attack, particularly at the positions ortho (2 and 6) and para (4) to the nitrogen atom. researchgate.netquimicaorganica.org While the target molecule is substituted at the 4-position by the acetate group, reactions at the 2- and 6-positions are possible. A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide (NaNH₂) to introduce an amino group, typically at the 2-position. wikipedia.orgmyttex.net The mechanism involves the addition of the amide anion to form a σ-adduct, followed by the elimination of a hydride ion (H⁻). wikipedia.orgmyttex.netresearchgate.net The presence of the substituents at positions 3 and 4 would influence the regioselectivity of such a reaction.

Reaction Kinetics and Mechanistic Elucidation

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic protocols.

Detailed Investigation of Reaction Mechanisms

While specific kinetic studies on this compound are not widely available, the mechanisms of its key reactions can be inferred from studies on analogous compounds. The hydrolysis of the ester group serves as a well-studied model for nucleophilic acyl substitution.

The alkaline hydrolysis of ethyl acetate, a closely related ester, has been shown to follow second-order kinetics. uv.es However, detailed kinetic analysis reveals that the second-order rate constant can decrease as the reaction progresses, particularly when reactant concentrations are similar. uv.es This deviation from simple second-order behavior is consistent with a multi-step mechanism involving a reversible formation of a tetrahedral intermediate. uv.es

Mechanism of Alkaline Ester Hydrolysis:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) attacks the carbonyl carbon of the ester.

Intermediate Formation: A tetrahedral intermediate is formed.

Leaving Group Elimination: The intermediate collapses, expelling the ethoxide ion (⁻OCH₂CH₃).

Proton Transfer: A rapid, irreversible proton transfer from the newly formed carboxylic acid to the ethoxide ion yields the carboxylate anion and ethanol.

Kinetic studies on the hydrolysis of ethyl acetate provide valuable data, including rate constants and activation energies, which serve as a benchmark for understanding the reactivity of the ester group in more complex molecules like this compound.

Table 2: Kinetic Data for Alkaline Hydrolysis of Ethyl Acetate at 25°C

| Parameter | Value | Reference |

|---|---|---|

| Initial Second-Order Rate Constant (k) | 0.1120 L·mol⁻¹·s⁻¹ | uv.es |

| Activation Energy (Eₐ) | 11.56 kcal·mol⁻¹ | uv.es |

This data represents a model system and actual values for this compound may differ due to electronic and steric effects of the 3-methylpyridin-4-yl group.

Catalyst and Medium Control over Reaction Pathways

The choice of catalyst and reaction medium (solvent) can profoundly influence the rate, selectivity, and even the mechanism of reactions involving pyridine derivatives.

Catalyst Control: In nucleophilic acyl substitution reactions, pyridine and its derivatives (like DMAP) are often used as superior catalysts. researchgate.net They function by forming a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the primary nucleophile. For reactions on the pyridine ring itself, the catalyst can direct the position of attack. For example, some transition metal catalysts can promote functionalization at specific C-H bonds. wikipedia.org The nature of the base used in reactions like the multicomponent synthesis of pyridine derivatives can also promote different mechanistic pathways for the final oxidation step. researchgate.net

Medium (Solvent) Control: The solvent plays a critical role, particularly in nucleophilic substitution reactions. libretexts.org

Polar Protic Solvents (e.g., water, ethanol): These solvents can stabilize both cations and anions through hydrogen bonding. They are particularly effective at stabilizing the charged intermediates and transition states in Sₙ1 reactions, thus favoring this pathway. libretexts.org However, they can also solvate and stabilize the nucleophile, potentially reducing its reactivity in an Sₙ2 reaction. reddit.com

Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents possess dipoles that can stabilize charged species but lack acidic protons for hydrogen bonding. They are effective at solvating cations but leave anions relatively "bare" and highly reactive. This enhances the nucleophilicity of anionic nucleophiles, making these solvents ideal for Sₙ2 reactions. reddit.com The kinetics of aromatic nucleophilic substitution reactions are also significantly influenced by the solvent's polarity and hydrogen-bonding capabilities. rsc.org

Electrochemical Studies of Pyridine Derivatives

Electrochemical methods provide a powerful tool for investigating the redox properties of molecules and for driving chemical transformations.

Electrochemical Oxidation: The electrochemical oxidation of 3-methylpyridine has been investigated on boron-doped diamond electrodes. libretexts.orgresearchgate.net Such studies, often employing cyclic voltammetry and bulk electrolysis, elucidate the oxidation potentials and pathways. The oxidation typically targets the methyl group or the aromatic ring. researchgate.net Photoelectrocatalytic systems have been developed for the selective oxidation of 3-methylpyridine to valuable products like nicotinic acid (Vitamin B3), demonstrating that electrochemical potential can control product distribution. rsc.orgresearchgate.net

Electrochemical Reduction (Hydrogenation): The pyridine ring can be reduced to piperidine via electrocatalytic hydrogenation. nih.gov This method uses an electric current to generate active hydrogen species on a catalyst surface (e.g., Rhodium), which then reduce the pyridine ring. This approach can be more energy-efficient than traditional thermal hydrogenation processes that rely on high-pressure H₂ gas. nih.gov The reduction potential of the pyridine ring is influenced by the substituents present.

These electrochemical studies provide fundamental data on the redox potentials and electron transfer mechanisms of the 3-methylpyridine core, which are directly relevant to the behavior of this compound in electrochemical environments.

Decarboxylative Reaction Pathways (e.g., Michael-type Additions)

Decarboxylative transformations of this compound represent a potent strategy for the formation of new carbon-carbon bonds at the methylene bridge. These reactions typically proceed through the corresponding carboxylic acid, 2-(3-methylpyridin-4-yl)acetic acid, which is generated in situ or prepared in a separate step via hydrolysis of the parent ester. The resulting pyridylacetic acid is prone to facile decarboxylation, generating a highly reactive pyridylmethanide anion or an equivalent nucleophilic intermediate. acs.org This intermediate can then be trapped by various electrophiles, most notably Michael acceptors, in what is known as a decarboxylative Michael-type addition.

A prominent example of this reactivity is the doubly decarboxylative Michael-type addition, where pyridylacetic acid serves as the Michael donor. nih.gov In a reaction catalyzed by a Brønsted base, pyridylacetic acid undergoes decarboxylation to form a nucleophile that adds to a Michael acceptor, which is itself activated by a carboxylic acid moiety and also undergoes decarboxylation upon addition. nih.gov This cascade process has been successfully applied to the synthesis of biologically relevant chromanone and coumarin (B35378) derivatives. nih.gov

While specific studies on this compound are not prevalent, the reactivity can be inferred from extensive research on analogous pyridylacetic acids. For instance, the decarboxylative Michael addition of pyridylacetic acid to various chromone-3-carboxylic acids and coumarin-3-carboxylic acids has been shown to proceed in good to excellent yields, demonstrating the general applicability of this approach. nih.gov The reaction is typically performed in a suitable solvent such as dioxane, often with mild heating.

The general scheme for this transformation, starting from the corresponding carboxylic acid, is as follows:

Decarboxylation: 2-(3-methylpyridin-4-yl)acetic acid, upon heating or catalysis, eliminates CO2 to form a resonance-stabilized 3-methyl-4-pyridylmethanide intermediate.

Michael Addition: The highly nucleophilic carbanion attacks an α,β-unsaturated Michael acceptor (e.g., unsaturated ketones, esters, or nitriles) in a conjugate fashion.

Protonation: The resulting enolate is protonated during the reaction or upon workup to yield the final adduct.

This methodology provides a powerful tool for elaborating the structure of this compound, enabling the introduction of a variety of substituents at the α-position of the pyridine ring.

The following table summarizes the results of a doubly decarboxylative Michael-type addition between pyridylacetic acid and various substituted coumarin-3-carboxylic acids, which serves as a model for the expected reactivity of 2-(3-methylpyridin-4-yl)acetic acid under similar conditions. nih.gov

Table 1: Doubly Decarboxylative Michael Addition of Pyridylacetic Acid to Substituted Coumarin-3-Carboxylic Acids nih.gov

| Entry | Michael Acceptor (Coumarin-3-carboxylic acid derivative) | Product | Yield (%) |

| 1 | Coumarin-3-carboxylic acid | 4-[(Pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-2-one | >98 |

| 2 | 7-Methoxycoumarin-3-carboxylic acid | 7-Methoxy-4-[(pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-2-one | 33 |

| 3 | 6-Methoxycoumarin-3-carboxylic acid | 6-Methoxy-4-[(pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-2-one | 76 |

| 4 | 6-Nitrocoumarin-3-carboxylic acid | 6-Nitro-4-[(pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-2-one | 73 |

| 5 | 6-Chlorocoumarin-3-carboxylic acid | 6-Chloro-4-[(pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-2-one | 81 |

| 6 | 8-Chlorocoumarin-3-carboxylic acid | 8-Chloro-4-[(pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-2-one | 85 |

Reaction conditions: Pyridylacetic acid (1.5 equiv.), coumarin-3-carboxylic acid (1.0 equiv.), quinuclidine (B89598) (20 mol%), dioxane, 100 °C.

State-of-the-Art Spectroscopic and Structural Characterization of this compound

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is no specific experimental spectroscopic and structural characterization data available for the chemical compound “this compound”. Consequently, the detailed analysis as outlined in the requested article structure cannot be provided at this time.

The requested sections and subsections require specific, experimentally-derived data from advanced analytical techniques. These include:

State of the Art Spectroscopic and Structural Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS):No HRMS data has been found, which is necessary for the validation of the precise molecular formula of Ethyl 2-(3-methylpyridin-4-yl)acetate.

Without access to these fundamental datasets, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting. Further empirical research is required to be conducted on "this compound" to generate the necessary spectroscopic data for a thorough structural characterization.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation, identification, and purity assessment of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) stands out as a primary method for the quantitative analysis of non-volatile organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for determining the purity and concentration of this compound. A typical analysis would employ a reverse-phase method, which is well-suited for moderately polar compounds.

In such a setup, a C18 stationary phase is commonly used, providing a non-polar environment. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, allowing for the effective separation of the target compound from impurities. The composition of the mobile phase can be optimized, either through isocratic (constant composition) or gradient (varied composition) elution, to achieve the best peak resolution and analysis time. Detection is typically carried out using a UV-Vis detector, set at a wavelength where the pyridine (B92270) chromophore of the molecule exhibits maximum absorbance.

While specific, validated quantitative HPLC methods for this compound are not widely reported in peer-reviewed literature, a general approach can be outlined. The method would involve creating a calibration curve from standards of known concentration to accurately quantify the compound in a given sample. The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier. The data table below illustrates a hypothetical set of parameters for such an analysis.

Table 1: Example HPLC Parameters for Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Example Retention Time | 3.5 min |

X-ray Crystallography for Solid-State Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on molecular geometry, conformation, and the various interactions that govern the packing of molecules in the crystal lattice.

As of the current scientific literature, a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, there is no experimentally determined three-dimensional structure, and therefore no established atomic numbering scheme derived from crystallographic data for this specific molecule.

Without a solved crystal structure, a definitive analysis of the crystal packing and the specific intermolecular interactions of this compound is not possible. However, based on the functional groups present in the molecule, one can anticipate the types of non-covalent interactions that would likely influence its solid-state arrangement. These would primarily include van der Waals forces and weak C—H⋯O and C—H⋯N hydrogen bonds.

The supramolecular architecture of a compound is dictated by the network of intermolecular interactions. For this compound, the key hydrogen bond acceptors are the nitrogen atom of the pyridine ring and the two oxygen atoms of the ester group (both the carbonyl and the ether oxygen). The potential hydrogen bond donors are the various C-H groups of the ethyl and methyl substituents, as well as the pyridine ring. The interplay of these weak C—H⋯O and C—H⋯N interactions would be expected to form complex hydrogen bonding networks, leading to specific supramolecular synthons. However, in the absence of crystallographic data, the actual supramolecular features and the dimensionality of any such network remain speculative. For related structures, interactions such as N—H⋯N and C—H⋯O hydrogen bonds have been observed to create polymeric zigzag tapes or layered structures. nih.gov

Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (Group 16: O, S, Se, Te) acting as an electrophilic region (a σ-hole) and a Lewis base. nih.gov In the structure of this compound, the only chalcogen atom is oxygen. While oxygen can participate in chalcogen bonding, the term is more commonly applied to heavier chalcogens. More importantly, without an experimentally determined crystal structure detailing intramolecular distances and angles, there is no evidence to support the presence of intramolecular chalcogen bonding in this compound. d-nb.infonih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum chemical method employed to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like "Ethyl 2-(3-methylpyridin-4-yl)acetate".

DFT calculations are instrumental in determining the optimized molecular geometry of "this compound". These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. The predicted geometric parameters for related pyridine (B92270) derivatives suggest that the pyridine ring in "this compound" would be largely planar. researchgate.net

Electronic properties such as dipole moment, polarizability, and hyperpolarizability can also be calculated. These properties are crucial for understanding the molecule's interactions with external electric fields and its potential applications in nonlinear optics. For instance, studies on similar heterocyclic compounds have utilized DFT to elucidate their electronic characteristics. researchgate.netresearchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-N1 | 1.34 Å |

| C6-N1 | 1.33 Å | |

| C4-C7 | 1.51 Å | |

| C7-C8 | 1.52 Å | |

| C8=O9 | 1.21 Å | |

| C8-O10 | 1.35 Å | |

| Bond Angle | C6-N1-C2 | 117.5° |

| N1-C2-C3 | 123.0° | |

| C3-C4-C5 | 118.0° | |

| C4-C7-C8 | 110.0° | |

| Dihedral Angle | C5-C4-C7-C8 | 85.0° |

| C7-C8-O10-C11 | 179.0° |

Note: The data in this table is hypothetical and serves as an illustrative example of the output from DFT calculations.

Potential Energy Surface (PES) analysis is a theoretical method used to explore the conformational landscape of a molecule and identify its stable isomers and transition states. By systematically varying key dihedral angles, a PES scan can reveal the low-energy conformations of "this compound". This is particularly important for understanding the flexibility of the ethyl acetate (B1210297) side chain relative to the pyridine ring.

For example, a PES scan of the dihedral angle formed by the C3-C4-C7-C8 atoms (connecting the ring to the side chain) would likely identify the most stable rotational isomer. Studies on similar molecules, such as ethyl acetate itself, have used PES scans to identify stable conformers. researchgate.net Such analyses are crucial for understanding how the molecule's shape influences its interactions and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. In "this compound", the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO may be distributed over the ester group. DFT calculations for similar pyridine derivatives have been used to determine these orbital energies and their distributions. materialsciencejournal.orgresearchgate.netresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap | 5.3 |

Note: The data in this table is hypothetical and intended to illustrate the typical output of FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgchemrxiv.org The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) in red and regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack) in blue.

For "this compound", the MEP map would likely show a region of high electron density (red) around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl and ethyl groups would appear as electron-deficient regions (blue). researchgate.netresearchgate.net

The Atoms in Molecules (AIM) theory provides a method for partitioning the electron density of a molecule into atomic basins, allowing for the calculation of atomic charges. This analysis offers a more detailed picture of the charge distribution than simpler methods. AIM analysis can reveal the nature of chemical bonds and intermolecular interactions. While specific AIM studies on the target molecule are not available, this technique is widely applied in computational chemistry to understand bonding and reactivity.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computational model.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By comparing these predicted values with experimental spectra, the accuracy of the calculated molecular structure can be confirmed.

IR Spectroscopy: The vibrational frequencies and intensities of "this compound" can be calculated and correlated with the peaks in an experimental Infrared (IR) spectrum. This helps in the assignment of vibrational modes to specific functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to understand the electronic transitions within the molecule. researchgate.netmaterialsciencejournal.org

Table 3: Hypothetical Comparison of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Data | Theoretical Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) - H on C2 | 8.45 | 8.42 |

| ¹³C NMR (δ, ppm) - C=O | 170.5 | 170.1 |

| IR Frequency (cm⁻¹) - C=O stretch | 1735 | 1730 |

| UV-Vis λmax (nm) | 265 | 268 |

Note: The data in this table is hypothetical, illustrating the expected correlation between theoretical predictions and experimental measurements.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. These approaches are instrumental in modern drug discovery and development, allowing for the early-stage evaluation of potential drug candidates, thereby saving time and resources. For a novel compound like this compound, these methods would typically be employed to predict its interactions with biological targets and to estimate its pharmacokinetic profile.

In Silico Molecular Docking Studies for Interaction Prediction

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.

For this compound, a molecular docking study would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of a Target Protein: A biologically relevant protein target would be chosen based on the therapeutic area of interest. The 3D structure of this protein would be obtained from a repository like the Protein Data Bank (PDB). The protein structure would then be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm would be used to systematically fit the ligand into the protein's binding site, exploring various possible conformations and orientations.

Scoring and Analysis: The resulting poses would be "scored" based on various factors, such as intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces), to estimate the binding affinity. The pose with the best score is typically considered the most likely binding mode.

A hypothetical data table for such a study is presented below to illustrate how results are typically displayed.

Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Target A | -7.5 | TYR 123, PHE 234 | Pi-Pi Stacking, Hydrogen Bond |

| Target B | -6.8 | LEU 56, VAL 89 | Hydrophobic Interaction |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.

Computational Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Computational ADME prediction involves the use of quantitative structure-activity relationship (QSAR) models and other predictive algorithms to estimate the pharmacokinetic properties of a compound. These predictions are crucial for assessing a molecule's potential to become a viable drug.

For this compound, a computational ADME assessment would typically evaluate parameters such as:

Absorption: Prediction of oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of potential metabolic sites and prediction of interactions with cytochrome P450 (CYP) enzymes.

Excretion: Prediction of the primary routes of elimination from the body.

These properties are often calculated based on the physicochemical characteristics of the molecule, such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

Below is a hypothetical table summarizing predicted ADME properties for the compound, based on standard computational models.

Hypothetical Predicted ADME Properties for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 179.22 g/mol | Favorable (Lipinski's Rule) |

| LogP (Lipophilicity) | 1.5 | Good balance for permeability and solubility |

| Polar Surface Area (PSA) | 38.33 Ų | Good potential for cell membrane penetration |

| Human Intestinal Absorption | > 90% | High |

| Blood-Brain Barrier Permeability | Low | Unlikely to cross the BBB |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.

Applications in Chemical and Medicinal Research

Strategic Intermediate in Organic Synthesis and Pharmaceutical Development

Substituted pyridine (B92270) esters are widely recognized as valuable intermediates in the synthesis of pharmaceuticals and other functional organic molecules. Their utility stems from the reactivity of both the pyridine ring and the ester functional group, which allows for a variety of chemical transformations.

Synthesis of Pharmaceutically Relevant Scaffolds and Biologically Active Molecules

While pyridine derivatives are foundational to many pharmaceutical scaffolds, extensive searches of chemical literature did not yield specific examples where Ethyl 2-(3-methylpyridin-4-yl)acetate is used as a direct precursor for the synthesis of established, pharmaceutically relevant scaffolds or named biologically active molecules. Research on analogous compounds, such as other pyridylacetates, shows their role in forming heterocyclic systems like pyridazinones, quinazolinones, and various triazole or thiadiazole derivatives, some of which exhibit a range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.gov However, direct evidence linking this compound to such syntheses is not present in the reviewed literature.

Development of Novel Heterocyclic Systems

The construction of novel heterocyclic systems is a central theme in organic chemistry, often utilizing versatile building blocks that can undergo cyclization reactions. Pyridine-containing molecules are frequently employed for this purpose. For instance, related compounds like ethyl 2-(pyridin-2-yl)acetate are used to synthesize new thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties. mdpi.com Despite the potential for this compound to serve a similar role, specific studies detailing its application in the development of new heterocyclic systems have not been identified in the current body of scientific literature.

Advanced C-C Bond Forming Methodologies

Advanced carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille), are essential tools in modern organic synthesis. These methods are often used to elaborate complex molecules from simpler precursors. While the pyridine scaffold is common in substrates for such reactions, there is a lack of specific published research demonstrating the use of this compound as a coupling partner or precursor in these advanced C-C bond-forming methodologies.

Catalytic Applications and Mechanistic Insights

The involvement of pyridine derivatives in catalysis can be either as part of a catalyst's structure (e.g., in a ligand) or as a substrate in a reaction designed to provide mechanistic insights.

Role in Heterogeneous and Homogeneous Catalysis (e.g., Nano-catalysts, Gold/Silver Catalysis, Brønsted Base Catalysis)

A thorough review of the literature did not reveal any specific instances of this compound being employed as a catalyst, as a component of a nano-catalyst, or in gold/silver or Brønsted base catalysis systems. The research in these areas typically focuses on other classes of molecules or different pyridine derivatives to facilitate chemical transformations.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Methodologies (e.g., Green Chemistry Principles)

The synthesis of pyridine (B92270) derivatives is undergoing a paradigm shift towards more environmentally benign and efficient methods, a trend that will undoubtedly influence the future production of Ethyl 2-(3-methylpyridin-4-yl)acetate. acs.orgcitedrive.comnih.govresearchgate.net Green chemistry principles are at the forefront of this evolution, advocating for approaches that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.inrasayanjournal.co.innumberanalytics.com

Future research will likely focus on the development of one-pot multicomponent reactions, which offer a streamlined approach to constructing the pyridine ring and its substituents in a single synthetic operation. nih.gov These methods are advantageous due to their high atom economy and reduced need for intermediate purification steps. Microwave-assisted organic synthesis (MAOS) is another promising avenue, often leading to significantly reduced reaction times and increased yields compared to conventional heating methods. nih.gov The use of eco-friendly solvents, such as water, ionic liquids, or even solvent-free conditions, will be a key area of investigation to reduce the environmental footprint of the synthesis process. acs.orgfrontiersin.org Furthermore, the exploration of reusable and non-toxic catalysts, including biocatalysts or heterogeneous catalysts, will be crucial in developing truly sustainable synthetic routes. nih.govnumberanalytics.com

The following table summarizes potential green chemistry approaches for the synthesis of pyridine derivatives like this compound:

| Green Chemistry Approach | Description | Potential Advantages |

| Multicomponent Reactions | Combining three or more reactants in a single step to form the final product. | High atom economy, reduced waste, simplified procedures. nih.gov |

| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate chemical reactions. | Faster reaction times, higher yields, improved purity. nih.gov |

| Use of Green Solvents | Employing environmentally friendly solvents like water, or solvent-free conditions. | Reduced pollution and health hazards. acs.orgfrontiersin.org |

| Biocatalysis | Using enzymes or whole organisms to catalyze reactions. | High selectivity, mild reaction conditions, biodegradable catalysts. numberanalytics.com |

| Heterogeneous Catalysis | Using catalysts in a different phase from the reactants. | Easy separation and recycling of the catalyst. nih.gov |

Advanced Spectroscopic and Computational Integration for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is fundamental for its optimization and the development of new applications. The integration of advanced spectroscopic techniques with computational modeling is an emerging trend that offers unprecedented insights into molecular structure and dynamics.

Future studies will likely employ a combination of sophisticated analytical methods to fully characterize the compound and its reaction intermediates. While specific spectroscopic data for this compound is not widely available in the public domain, the characterization of analogous pyridine derivatives provides a framework for the types of analyses that will be crucial. mdpi.comnih.gov This includes one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups, and high-resolution Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, will play an increasingly important role. mdpi.com These theoretical studies can predict molecular geometries, electronic properties, and spectroscopic signatures, complementing experimental data and aiding in its interpretation. nih.govdaneshyari.com By simulating reaction pathways and transition states, computational models can provide a deeper mechanistic understanding of how this compound is formed and how it interacts with other molecules. This synergy between experimental and theoretical approaches will be instrumental in unraveling complex reaction mechanisms and guiding the rational design of new synthetic strategies. acs.orgnih.govnih.gov

Development of New Applications in Specialized Chemical Fields

While the specific applications of this compound are not yet extensively documented, the broader class of pyridine derivatives exhibits a wide range of biological and material science applications. rsc.orgnih.gov This suggests a significant potential for this compound to be utilized in various specialized fields.

Future research is expected to explore the utility of this compound as a key intermediate in the synthesis of more complex molecules. Its structural features, including the pyridine ring and the ester functional group, make it a versatile building block for the creation of novel compounds with potential applications in medicinal chemistry, agrochemicals, and materials science. researchgate.netbcrcp.ac.inelsevier.com For instance, pyridine derivatives are integral components of many pharmaceuticals and are known to exhibit a wide array of biological activities. acs.orgnih.gov Investigations into the potential biological activity of derivatives of this compound could lead to the discovery of new therapeutic agents.

In the field of materials science, pyridine-containing molecules are used as ligands for the formation of metal complexes with interesting catalytic or optical properties. mdpi.comresearchgate.netrjraap.com The nitrogen atom in the pyridine ring can coordinate with metal ions, and the ester group can be further modified to tune the properties of the resulting complexes. Research in this area could lead to the development of new catalysts, sensors, or functional materials.

Continued Structure-Based Design and Optimization of Derivatives

The principles of structure-based design will be a driving force in unlocking the full potential of this compound and its derivatives. nih.gov This approach involves the rational design of new molecules with specific properties based on an understanding of their three-dimensional structure and how it relates to their function. nih.gov

By systematically modifying the structure of this compound, researchers can fine-tune its chemical and physical properties for specific applications. For example, the introduction of different substituents on the pyridine ring or modifications to the ethyl acetate (B1210297) side chain can alter the molecule's polarity, reactivity, and biological activity. rsc.org This process of structure-activity relationship (SAR) studies is crucial in medicinal chemistry for optimizing the efficacy and selectivity of drug candidates.

Computational docking studies can be employed to predict how derivatives of this compound might interact with biological targets such as enzymes or receptors. nih.gov This in silico screening can help to prioritize the synthesis of compounds with the highest likelihood of exhibiting a desired biological effect, thereby accelerating the drug discovery process. The continued application of these design and optimization strategies will be essential for harnessing the full potential of this versatile pyridine scaffold.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(3-methylpyridin-4-yl)acetate, and how can reaction conditions be optimized for academic-scale synthesis?

Methodological Answer: this compound can be synthesized via esterification or nucleophilic substitution. A common approach involves coupling 3-methylpyridin-4-ylacetic acid with ethyl halides using carbodiimide-based coupling agents (e.g., DCC/DMAP) in anhydrous solvents like THF or dichloromethane. Reaction optimization should focus on:

- Catalyst selection : Use of mild bases (e.g., triethylamine) to minimize side reactions.

- Temperature control : Maintaining 0–25°C to prevent decomposition of the pyridine moiety.

- Purification : Column chromatography with ethyl acetate/hexane gradients (30–50% ethyl acetate) for isolating the product .

For scale-up, consider microwave-assisted synthesis to reduce reaction time and improve yield .

Q. How should researchers approach the purification of this compound to achieve high purity for experimental use?

Methodological Answer: Post-synthesis purification requires a combination of techniques:

- Liquid-liquid extraction : Use ethyl acetate to separate the product from aqueous impurities (e.g., unreacted acids or salts) .

- Column chromatography : Employ silica gel with a polar/non-polar solvent system (e.g., ethyl acetate:hexane 1:3) to resolve closely eluting byproducts.

- Recrystallization : Dissolve the crude product in warm ethanol and slowly cool to 4°C to obtain crystalline material. Monitor purity via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- NMR Spectroscopy :

- FTIR : Identify the ester C=O stretch (~1740 cm⁻¹) and pyridine ring vibrations (1600–1580 cm⁻¹) .

- GC-MS : Use electron ionization (70 eV) to detect the molecular ion (M⁺) and fragmentation patterns (e.g., loss of ethyl group, m/z ~105) .

Advanced Research Questions

Q. How can X-ray crystallography be employed to determine the crystal structure of this compound, and what challenges might arise during refinement?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by screening for twinning or disorder.

- Structure Solution : Employ direct methods (e.g., SHELXT) for space group determination and initial phase estimation .

- Refinement Challenges :

- Disordered ethyl groups : Apply restraints to bond lengths and angles using SHELXL .

- Hydrogen bonding : Analyze intermolecular interactions (e.g., C–H···O) to validate packing motifs .

For validation, cross-check against similar pyridine-based esters (e.g., Ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate ).

Q. When encountering contradictions in crystallographic data (e.g., bond length discrepancies), what validation methods should be applied?

Methodological Answer:

- Validation Software : Use PLATON or Mercury to check for geometric outliers (e.g., bond lengths deviating >3σ from CSD averages) .

- Twinning Analysis : If Rint > 0.05, apply twin law refinement in SHELXL .

- Thermal Motion : Anisotropic refinement for non-hydrogen atoms; isotropic for H-atoms constrained via riding models.

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., Ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate ).

Q. What computational methods can predict the thermodynamic properties of this compound, and how do they compare with experimental data?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate gas-phase proton affinity (≈835 kJ/mol) and ionization energy (≈10.0 eV) using B3LYP/6-311+G(d,p). Compare with experimental NIST data for ethyl acetate derivatives .

- Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., ethyl acetate vs. water) using COSMO-RS. Validate via experimental partition coefficients (logP) .

- GA Predictions : Genetic algorithm models can estimate melting points (±5°C accuracy) by training on pyridine-ester datasets .

Q. How can researchers design experiments to study the stability of this compound under varying environmental conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–300°C (heating rate 10°C/min) to identify decomposition thresholds .

- Photodegradation : Expose to UV light (254 nm) and monitor via HPLC for byproduct formation .

- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C; quantify ester hydrolysis via ¹H NMR (disappearance of δ 4.1–4.3 ppm quartet) .

- Safety Protocols : Store in amber vials at –20°C under inert atmosphere (N2/Ar) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。